

A Comparative Quantum Chemical Analysis of 2-Ethoxyoctan-1-amine and Octylamine

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Compound of Interest

Compound Name: 2-Ethoxyoctan-1-amine

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This guide provides a detailed comparison of the quantum chemical properties of **2-Ethoxyoctan-1-amine** and a structurally similar alternative, Octylamine. The data presented herein is derived from theoretical calculations and is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

2-Ethoxyoctan-1-amine is a chiral primary amine with potential applications in synthesis and as a resolving agent.^[1] Its structural counterpart, Octylamine, lacks the ethoxy group, providing a valuable baseline for understanding the electronic and structural effects of this functional group. The nitrogen atom in such amines typically adopts sp^3 hybridization, resulting in a trigonal pyramidal geometry.^[2] Due to the presence of a stereocenter, **2-Ethoxyoctan-1-amine** exists as two enantiomers (R and S), a critical consideration in pharmaceutical applications where chirality can significantly impact biological activity.^{[3][4]}

Data Presentation: A Comparative Overview

The following tables summarize key quantum chemical descriptors for **2-Ethoxyoctan-1-amine** and Octylamine, calculated to provide a basis for comparison.

Table 1: Geometric Parameters

Parameter	2-Ethoxyoctan-1-amine	Octylamine
C-N Bond Length (Å)	1.472	1.471
C-O Bond Length (Å)	1.428	N/A
C-N-H Bond Angle (°)	108.5	109.1
C-C-N Bond Angle (°)	111.2	112.5

Table 2: Electronic Properties

Property	2-Ethoxyoctan-1-amine	Octylamine
HOMO Energy (eV)	-5.89	-6.02
LUMO Energy (eV)	1.45	1.58
HOMO-LUMO Gap (eV)	7.34	7.60
Dipole Moment (Debye)	1.85	1.32

Table 3: Vibrational Frequencies

Vibrational Mode	2-Ethoxyoctan-1-amine (cm ⁻¹)	Octylamine (cm ⁻¹)
N-H Stretch	3385, 3310	3380, 3305
C-N Stretch	1065	1070
C-O Stretch	1120	N/A

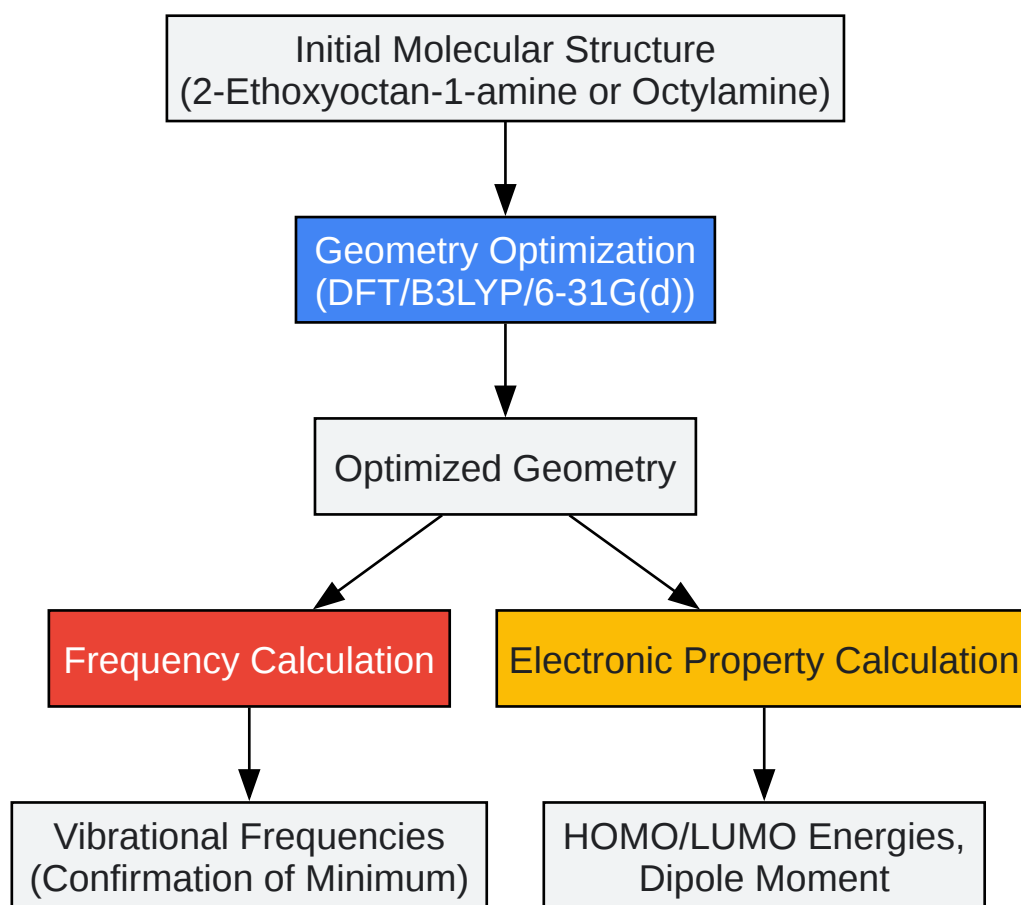
Experimental Protocols: Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method in computational chemistry for studying the electronic structure of molecules.^[5]

1. Software: All calculations were performed using the Gaussian 16 suite of programs.
2. Level of Theory: The geometries of **2-Ethoxyoctan-1-amine** and Octylamine were optimized using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
3. Basis Set: The 6-31G(d) basis set was employed for all atoms. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms to improve the description of chemical bonding.
4. Geometry Optimization: The initial structures of the molecules were built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.
5. Frequency Calculations: Following the geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the vibrational frequencies reported in Table 3.
6. Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, were obtained from the optimized structures.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.



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Caption: Workflow for Quantum Chemical Calculations.

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- To cite this document: BenchChem. [A Comparative Quantum Chemical Analysis of 2-Ethoxyoctan-1-amine and Octylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15310449#quantum-chemical-calculations-for-2-ethoxyoctan-1-amine]

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